5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrophenyl and phenyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol . This reaction yields the desired 1,3,4-thiadiazole derivative. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in microorganisms. The nitrophenyl group is believed to play a crucial role in its antimicrobial activity by interfering with the metabolic pathways of the target organisms . The compound may inhibit the synthesis of essential biomolecules, leading to the death of the microorganisms.
Comparison with Similar Compounds
5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
4-nitrophenyl derivatives: These compounds also contain the nitrophenyl group and exhibit similar antimicrobial activities.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and have diverse biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
74959-55-0 |
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Molecular Formula |
C14H10N4O2S |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10N4O2S/c19-18(20)12-8-6-10(7-9-12)13-16-17-14(21-13)15-11-4-2-1-3-5-11/h1-9H,(H,15,17) |
InChI Key |
PXBNXRQKHUQPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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